molecular formula C27H23N5O4S2 B2521555 ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 896677-76-2

ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B2521555
CAS No.: 896677-76-2
M. Wt: 545.63
InChI Key: XUPRKIRBJNNYSY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that combines multiple heterocyclic rings with ester and amide functionalities. This compound's structure hints at potential biological activity and interesting chemical properties, making it a subject of research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, beginning with the preparation of intermediates that form the core structure. Key steps include:

  • Formation of 2-oxobenzo[d]thiazole core: : This core is often synthesized via cyclization reactions involving ortho-aminobenzamides and sulfur sources.

  • Construction of the 4H-1,2,4-triazole ring: : The triazole ring is formed through cycloaddition reactions involving azide and alkyne precursors.

  • Assembly of the final structure: : The core structures are coupled using thiolation and amidation reactions, followed by esterification to introduce the ethyl ester group.

Industrial Production Methods

In an industrial setting, the synthesis might be streamlined through optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to improve yield and purity. Techniques like continuous flow synthesis could be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and triazole rings, leading to the formation of various oxygenated derivatives.

  • Reduction: : Reduction can occur at the amide and ester functionalities, potentially converting them into alcohols or amines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings, introducing various substituents that modify its properties.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under mild conditions.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminium hydride.

  • Substitution: : Halogens, alkyl groups, or other electrophiles/nucleophiles under acidic or basic conditions.

Major Products

The major products depend on the specific reactions. For example:

  • Oxidation: : Hydroxylated or carboxylated derivatives.

  • Reduction: : Alcohol or amine derivatives.

  • Substitution: : Substituted aromatic rings with diverse functional groups.

Scientific Research Applications

This compound finds applications across various research fields:

  • Chemistry: : Used as a building block for synthesizing complex molecules.

  • Biology: : Studied for its potential interactions with biological molecules.

  • Medicine: : Explored for therapeutic properties, such as antimicrobial or anticancer activities.

  • Industry: : Investigated for use in materials science, such as in the development of novel polymers or catalysts.

Mechanism of Action

The specific mechanism of action depends on its application:

  • Biological Interactions: : It can interact with enzymes or receptors, inhibiting or modulating their activity.

  • Molecular Targets: : Targets include microbial enzymes in antimicrobial applications or cancer cell pathways in anticancer research.

  • Pathways Involved: : Various signaling pathways may be affected, including those involved in cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Similar compounds include other triazole and thiazole derivatives:

  • Triazole derivatives: : Known for their antifungal properties.

  • Thiazole derivatives: : Often explored for their antimicrobial and anticancer activities.

Similar Compounds List

  • 4-Phenyl-4H-1,2,4-triazole derivatives

  • 2-Oxobenzo[d]thiazole derivatives

  • Benzoate ester derivatives

Each of these compounds has unique structural features, but ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate stands out due to the combination of multiple pharmacophores within a single molecule, potentially leading to a broader spectrum of biological activities.

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Properties

IUPAC Name

ethyl 4-[[2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O4S2/c1-2-36-25(34)18-12-14-19(15-13-18)28-24(33)17-37-26-30-29-23(32(26)20-8-4-3-5-9-20)16-31-21-10-6-7-11-22(21)38-27(31)35/h3-15H,2,16-17H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPRKIRBJNNYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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